6,8-Dibromoflavone

Vue d'ensemble

Description

Synthesis Analysis

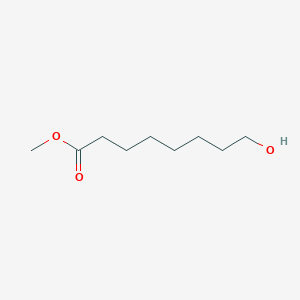

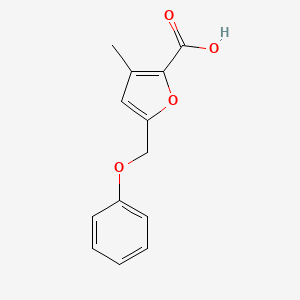

8-Aryl- and 6,8-diarylflavones were prepared by Suzuki–Miyaura reactions of 6,8-dibromoflavone . Despite the greater steric hindrance, the first attack proceeded with good site selectivity at position 8 .Molecular Structure Analysis

Experimental and theoretical vibrational spectral results of the molecular structures of this compound are presented . The FT-IR and FT-Raman spectra of the compounds have been recorded together between 4000 and 400 cm−1 and 3500–5 cm−1 regions, respectively .Chemical Reactions Analysis

8-Aryl- and 6,8-diarylflavones were prepared by Suzuki–Miyaura reactions of this compound . Despite the greater steric hindrance, the first attack proceeded with good site selectivity at position 8 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current literature .Applications De Recherche Scientifique

Réactions de Suzuki–Miyaura

Le 6,8-Dibromoflavone est utilisé dans les réactions de Suzuki–Miyaura pour préparer les 8-aryl- et 6,8-diarylflavones . Malgré une gêne stérique plus importante, la première attaque se déroule avec une bonne sélectivité de site en position 8 .

Effets inhibiteurs sur la progression de l'endométriose

Il a été constaté que le this compound avait des effets inhibiteurs sur la croissance des cellules d'endométriose VK2/E6E7 et End1/E6E7 . Il supprime la prolifération cellulaire et augmente la perturbation du cycle cellulaire, du potentiel de la membrane mitochondriale (MMP), de la génération d'espèces réactives de l'oxygène et de l'homéostasie du Ca 2+ dans les deux cellules d'endométriose .

Propriétés anticancéreuses

Le this compound a montré un potentiel en tant qu'agent anticancéreux . Il a été constaté qu'il induisait la mort cellulaire dans les cellules cancéreuses .

Inhibition de la synthèse de la mélanine

Il a été constaté que le this compound inhibait la synthèse de la mélanine . Cette propriété pourrait la rendre utile dans le traitement des troubles d'hyperpigmentation.

Perturbation de l'homéostasie du calcium

Il a été constaté que le this compound perturbait l'homéostasie du calcium dans les cellules d'endométriose . Cette perturbation pourrait potentiellement être exploitée à des fins thérapeutiques.

Perturbation de la fonction mitochondriale

Le this compound perturbe la fonction mitochondriale dans les cellules d'endométriose . Cette perturbation pourrait potentiellement être utilisée pour développer de nouveaux traitements contre l'endométriose.

Mécanisme D'action

Target of Action

Flavonoids, the class of compounds to which 6,8-dibromoflavone belongs, are known to interact with a variety of targets, including nuclear receptors, kinases, receptor tyrosine kinases, and g protein-coupled receptors . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .

Mode of Action

Flavonoids are known to exhibit their effects through interactions with their targets, leading to changes in cellular processes . For instance, some flavonoids have demonstrated anti-inflammatory and anticancer activities, potentially through their interactions with various cellular targets .

Biochemical Pathways

Flavonoids, including this compound, are involved in various biochemical pathways. They are synthesized from phenylalanine and malonyl-CoA, and over 8000 individual flavonoids have been identified in plants . Flavonoids have diverse biological activities, including protection against ultraviolet (UV) radiation and phytopathogens, signaling during nodulation, and male fertility

Pharmacokinetics

The plasma half-life of this compound in mice, after oral administration of 50 mg/kg, was found to be 134 minutes .

Result of Action

Flavonoids, in general, have been shown to have a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects . These effects are likely due to their interactions with various cellular targets and their involvement in multiple biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of flavonoids, including this compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of flavonoids . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6,8-dibromo-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCPQWYHYLBCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359711 | |

| Record name | 6,8-dibromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42079-81-2 | |

| Record name | 6,8-dibromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient synthesis method for 6,8-Dibromoflavone and are there any environmentally friendly approaches?

A1: A highly efficient and environmentally benign synthesis method for this compound involves the use of recyclable ionic liquids as catalysts. This method, highlighted in a study by Narender et al. [], demonstrates superior yields compared to conventional methods while minimizing environmental impact.

Q2: Can this compound be used as a precursor for synthesizing other valuable compounds?

A2: Yes, this compound is a versatile precursor in organic synthesis, particularly for Suzuki–Miyaura reactions. It allows for the selective introduction of aryl groups at positions 8 and 6. Research by Zhou et al. [] demonstrates the site-selective Suzuki–Miyaura reaction of this compound, leading to the synthesis of 8-aryl and 6,8-diarylflavones, which are valuable building blocks in medicinal chemistry.

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: FT-Raman and FT-IR spectroscopy are valuable tools for characterizing this compound. A study by Sundaraganesan et al. [] employed these techniques to analyze the vibrational spectra of this compound, providing insights into its molecular structure and confirming the presence of characteristic functional groups.

Q4: Have there been any computational studies on this compound and what insights have they provided?

A4: Density Functional Theory (DFT) calculations have been employed to study this compound. Sundaraganesan et al. [] utilized DFT/B3LYP functional with a 6-31++G(d,p) basis set to calculate the vibrational wavenumbers and optimize the geometric parameters of this compound. These calculations exhibited good agreement with experimental data, validating the use of computational methods for studying this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)

![Bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1618367.png)